molecular formula C15H18N2O3S B273292 4-methoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide

4-methoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide

Cat. No. B273292
M. Wt: 306.4 g/mol
InChI Key: RPABTQNYRFSXLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide, also known as MPBS, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it a popular choice for researchers in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 4-methoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide involves the inhibition of CA IX activity, which is essential for the survival of cancer cells in hypoxic conditions. This compound binds to the active site of CA IX, preventing the conversion of carbon dioxide to bicarbonate ions. This results in the accumulation of carbon dioxide, leading to the acidification of the extracellular environment and subsequent inhibition of cancer cell growth.
Biochemical and Physiological Effects:
4-methoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of tumor growth, the reduction of hypoxia-induced pulmonary hypertension, and the prevention of amyloid beta aggregation in Alzheimer's disease. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-methoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide in lab experiments is its high selectivity for CA IX, making it a useful tool for studying the role of this enzyme in cancer progression. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the use of 4-methoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide in scientific research. One potential application is the development of new cancer therapies that target CA IX. Another direction is the investigation of the role of CA IX in other diseases, such as pulmonary hypertension and Alzheimer's disease. Additionally, the development of new synthetic methods for 4-methoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide could improve its solubility and make it more useful for a wider range of experiments.

Synthesis Methods

The synthesis of 4-methoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide can be achieved through a multi-step process involving the reaction of 4-methylpyridine-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting product with 4-methoxy-2,3-dimethylbenzenesulfonyl chloride. The final product is obtained by reacting the intermediate product with ammonia.

Scientific Research Applications

4-methoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide has been widely used in scientific research due to its ability to inhibit the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. This compound has also shown potential as a therapeutic agent for the treatment of various diseases, including hypoxia-induced pulmonary hypertension and Alzheimer's disease.

properties

Product Name

4-methoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide

Molecular Formula

C15H18N2O3S

Molecular Weight

306.4 g/mol

IUPAC Name

4-methoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C15H18N2O3S/c1-10-7-8-16-15(9-10)17-21(18,19)14-6-5-13(20-4)11(2)12(14)3/h5-9H,1-4H3,(H,16,17)

InChI Key

RPABTQNYRFSXLN-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NS(=O)(=O)C2=C(C(=C(C=C2)OC)C)C

Canonical SMILES

CC1=CC(=NC=C1)NS(=O)(=O)C2=C(C(=C(C=C2)OC)C)C

Origin of Product

United States

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